N1-Methyl Substitution: Hydrogen-Bond Donor Elimination vs. N–H Analog for Kinase Inhibitor Design
The N1-methyl group in CAS 100501-56-2 eliminates the pyrazole N–H hydrogen-bond donor present in the unsubstituted analog tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 230301-11-8). In the ERK inhibitor program at Merck, the pyrazolo[4,3-c]pyridin-6-yl urea series achieved kinome selectivity with >50% inhibition at 1 μM observed for only 7 out of 309 kinases tested, a selectivity profile attributed in part to the unique binding mode enabled by specific N-substitution patterns [1]. The N1-methyl cap prevents metabolic N-glucuronidation and eliminates a potential hydrogen-bond interaction that could anchor the scaffold in undesired off-target kinase conformations [1][2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) and predicted off-target liability |
|---|---|
| Target Compound Data | 0 pyrazole N–H donors (N1-methyl substituted); HBD = 0 (excluding Boc carbamate which is cleaved in final compounds) |
| Comparator Or Baseline | CAS 230301-11-8 (N–H analog, unsubstituted at N1): HBD = 1 (pyrazole N–H). Pyrazolo[4,3-c]pyridine core logP = 0.5 (XLogP3); N1-methylation is predicted to increase logP by ~0.5–1 log unit, enhancing passive membrane permeability [3] |
| Quantified Difference | Elimination of 1 H-bond donor; estimated logP increase of 0.5–1.0 units vs. N–H analog |
| Conditions | Computational prediction (XLogP3 for core scaffold) [3]; ERK inhibitor kinome selectivity panel (309 kinases) [1] |
Why This Matters
For procurement decisions in kinase inhibitor programs, the N1-methyl cap directly influences selectivity and metabolic stability of the resulting lead compounds, justifying the selection of CAS 100501-56-2 over the N–H analog.
- [1] Merck & Co. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. J. Med. Chem. 2016, 59, 6508–6529. View Source
- [2] Zhang, L. et al. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Eur. J. Med. Chem. 2017, 138, 942–951. View Source
- [3] PubChem. 1H-Pyrazolo[4,3-c]pyridine (CAS 271-52-3). XLogP3 = 0.5. National Center for Biotechnology Information. View Source
